molecular formula C10H19KOS2 B12651031 Potassium O-isononyl dithiocarbonate CAS No. 85650-90-4

Potassium O-isononyl dithiocarbonate

Cat. No.: B12651031
CAS No.: 85650-90-4
M. Wt: 258.5 g/mol
InChI Key: OSRNSSVHEIZKFF-UHFFFAOYSA-M
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Description

Potassium O-isononyl dithiocarbonate is a chemical compound with the molecular formula C10H19KOS2 and a molecular weight of 258.50 g/mol. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium O-isononyl dithiocarbonate can be synthesized through the reaction of isononyl alcohol with carbon disulfide in the presence of potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

Potassium O-isononyl dithiocarbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiocarbonates .

Scientific Research Applications

Potassium O-isononyl dithiocarbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of rubber, plastics, and other materials due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of potassium O-isononyl dithiocarbonate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets and pathways, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

    Potassium ethylxanthate: Similar in structure but with an ethyl group instead of an isononyl group.

    Potassium O-ethyl dithiocarbonate: Another similar compound with an ethyl group.

    Potassium O-methyl dithiocarbonate: Contains a methyl group instead of an isononyl group.

Uniqueness

Potassium O-isononyl dithiocarbonate is unique due to its longer alkyl chain, which provides different solubility and reactivity properties compared to its shorter-chain counterparts. This makes it particularly useful in applications where longer alkyl chains are advantageous .

Properties

CAS No.

85650-90-4

Molecular Formula

C10H19KOS2

Molecular Weight

258.5 g/mol

IUPAC Name

potassium;7-methyloctoxymethanedithioate

InChI

InChI=1S/C10H20OS2.K/c1-9(2)7-5-3-4-6-8-11-10(12)13;/h9H,3-8H2,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

OSRNSSVHEIZKFF-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCOC(=S)[S-].[K+]

Origin of Product

United States

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